Cas no 950414-96-7 (4-{2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-ylamino}benzamide)

4-{2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino}benzamide is a synthetic organic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and a 5-methyl moiety. The 7-position is functionalized with an amino linkage to a benzamide group, enhancing its potential as a bioactive intermediate. This structure suggests utility in medicinal chemistry, particularly in kinase inhibition or targeted drug development, due to its rigid heterocyclic framework and hydrogen-bonding capabilities. The dimethoxy and benzamide substituents may contribute to improved solubility and binding affinity, making it a candidate for further pharmacological exploration. Its well-defined synthetic route allows for consistent purity and scalability in research applications.
4-{2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-ylamino}benzamide structure
950414-96-7 structure
Product Name:4-{2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-ylamino}benzamide
CAS No:950414-96-7
MF:C22H21N5O3
MW:403.433844327927
CID:5363579
Update Time:2025-06-09

4-{2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-ylamino}benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-{[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
    • Benzamide, 4-[[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]-
    • 4-{2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-ylamino}benzamide
    • Inchi: 1S/C22H21N5O3/c1-13-10-20(25-16-7-4-14(5-8-16)22(23)28)27-21(24-13)12-17(26-27)15-6-9-18(29-2)19(11-15)30-3/h4-12,25H,1-3H3,(H2,23,28)
    • InChI Key: GFZMSGYDBUBEID-UHFFFAOYSA-N
    • SMILES: C(N)(=O)C1=CC=C(NC2N3N=C(C4=CC=C(OC)C(OC)=C4)C=C3N=C(C)C=2)C=C1

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Additional information on 4-{2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-ylamino}benzamide

Recent Advances in the Study of 4-{2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino}benzamide (CAS: 950414-96-7)

The compound 4-{2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino}benzamide (CAS: 950414-96-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyrazolopyrimidine derivative has been investigated for its role as a kinase inhibitor, with particular focus on its efficacy in targeting specific signaling pathways implicated in cancer and inflammatory diseases. Recent studies have explored its molecular mechanisms, pharmacokinetic properties, and preclinical efficacy, providing valuable insights for further drug development.

One of the key findings from recent research is the compound's ability to selectively inhibit certain tyrosine kinases, which are critical in the regulation of cell proliferation and survival. Structural-activity relationship (SAR) studies have highlighted the importance of the 3,4-dimethoxyphenyl and benzamide moieties in enhancing binding affinity and selectivity. Computational modeling and X-ray crystallography have further elucidated the binding interactions between the compound and its kinase targets, offering a structural basis for the design of more potent analogs.

In vitro and in vivo studies have demonstrated promising results, with the compound showing significant anti-proliferative effects in various cancer cell lines, including those resistant to conventional therapies. Notably, its ability to penetrate the blood-brain barrier has sparked interest in its potential application for treating central nervous system (CNS) malignancies. Additionally, preliminary toxicity assessments indicate a favorable safety profile, although further studies are needed to fully evaluate its long-term effects and potential off-target interactions.

Beyond oncology, recent investigations have explored the compound's anti-inflammatory properties. It has been shown to modulate key inflammatory pathways, such as the NF-κB and JAK-STAT signaling cascades, suggesting its utility in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease. These findings underscore the compound's versatility and potential as a multi-target therapeutic agent.

Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Researchers are actively working on derivatization strategies to improve these characteristics while maintaining or enhancing its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 4-{2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino}benzamide represents a promising candidate for further development in both oncology and inflammation-related disorders. Continued research into its mechanisms of action, structural optimization, and preclinical validation will be critical in realizing its full therapeutic potential. The compound's unique chemical structure and biological profile position it as a valuable tool for advancing our understanding of kinase-mediated diseases and developing novel treatment strategies.

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